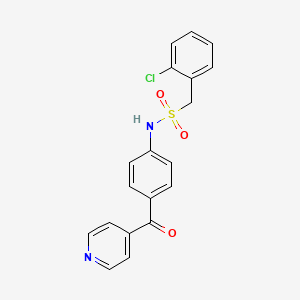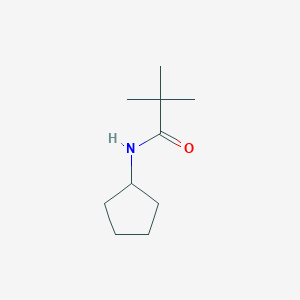![molecular formula C14H23NO2 B6075366 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol, also known as 4-OH-PCB, is a synthetic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. Due to their potential toxicity and environmental persistence, PCBs have been banned in many countries. However, some PCBs are still present in the environment and can accumulate in the food chain, posing a risk to human health.
Wirkmechanismus
The mechanism of action of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). The binding of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol to these receptors can lead to the activation or inhibition of various cellular pathways, which can have downstream effects on gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol can have a range of biochemical and physiological effects in living organisms. For example, 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been shown to induce oxidative stress and inflammation in liver cells, as well as alter the expression of genes involved in lipid metabolism and transport. In addition, 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been shown to have estrogenic activity, which can lead to disruptions in reproductive function and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol in lab experiments is its specificity for certain cellular pathways and receptors. This allows researchers to study the effects of PCBs on these pathways in a controlled and targeted manner. However, one of the limitations of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is its potential toxicity, which can limit its use in certain experiments or require special precautions to be taken.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol and its related compounds. One area of interest is the development of new probes and tools for studying the metabolism and toxicity of PCBs in living organisms. Another area of interest is the development of new therapeutic agents that target specific cellular pathways or receptors that are affected by PCBs. Finally, there is a need for further research on the environmental fate and transport of PCBs, as well as their potential impacts on human health and the environment.
Synthesemethoden
The synthesis of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol involves the reaction of 4-bromobiphenyl with 3-(2-methoxy-1-methylethyl)amine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to obtain 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol.
Wissenschaftliche Forschungsanwendungen
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been studied for its potential use as a research tool in various scientific fields, including pharmacology, toxicology, and environmental science. One of the main research applications of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is its use as a probe for studying the metabolism and toxicity of PCBs in living organisms. 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol can be used to study the metabolism of PCBs in liver microsomes, as well as the toxicity of PCBs in various cell lines and animal models.
Eigenschaften
IUPAC Name |
4-[3-(1-methoxypropan-2-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(15-12(2)10-17-3)4-5-13-6-8-14(16)9-7-13/h6-9,11-12,15-16H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKRASNXFACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((1-Methoxypropan-2-yl)amino)butyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)